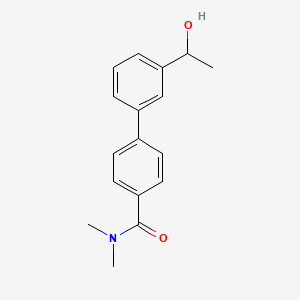![molecular formula C21H22N4O2S B5975847 N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5975847.png)
N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide, also known as PQT-12, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. PQT-12 is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH has been shown to have therapeutic potential in a range of diseases, including cancer, autoimmune disorders, and viral infections.
Mecanismo De Acción
N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide exerts its therapeutic effects by inhibiting DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis, and their synthesis is required for cell growth and proliferation. By inhibiting DHODH, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide disrupts the synthesis of pyrimidine nucleotides, leading to decreased cell growth and proliferation.
Biochemical and physiological effects:
In addition to its effects on cell growth and proliferation, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to have other biochemical and physiological effects. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has also been shown to reduce inflammation in animal models of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its potency as a DHODH inhibitor. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to have a lower IC50 value, or concentration required to inhibit DHODH activity by 50%, than other DHODH inhibitors. This makes N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide a more effective tool for studying the role of DHODH in various biological processes.
One limitation of using N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its potential toxicity. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to have cytotoxic effects on some cell lines, and its long-term effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for research on N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide. One area of focus is the development of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide derivatives with improved potency and selectivity for DHODH. Another area of focus is the investigation of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide as a potential treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand the long-term effects of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide on human health.
Métodos De Síntesis
The synthesis of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide involves a multistep process that begins with the reaction of 3-propoxyaniline with 2-chloro-4-(methylsulfonyl)quinoline to form an intermediate. This intermediate is then reacted with thiosemicarbazide to yield the final product, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide. The synthesis of N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been optimized to improve yields and reduce the number of steps required, making it a viable candidate for large-scale production.
Aplicaciones Científicas De Investigación
N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. In cancer research, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
In autoimmune disorders, N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to reduce inflammation and improve symptoms in animal models of multiple sclerosis and rheumatoid arthritis. N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has also been studied for its potential to treat viral infections, including hepatitis C and dengue fever.
Propiedades
IUPAC Name |
1-methyl-3-[[2-(3-propoxyphenyl)quinoline-4-carbonyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-11-27-15-8-6-7-14(12-15)19-13-17(20(26)24-25-21(28)22-2)16-9-4-5-10-18(16)23-19/h4-10,12-13H,3,11H2,1-2H3,(H,24,26)(H2,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEGUTGULUDSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-{[2-(3-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(dimethylamino)cyclohexyl]methyl}-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5975765.png)
![N-(4-methoxyphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5975770.png)
![2-(3,5-dichlorophenyl)-8-(3-hydroxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975780.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975784.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)
![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)
![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)
![N-({1-[2-(1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B5975820.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5975827.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)

![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![N-[2-(methylthio)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5975863.png)
![5,5-dimethyl-2-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5975864.png)